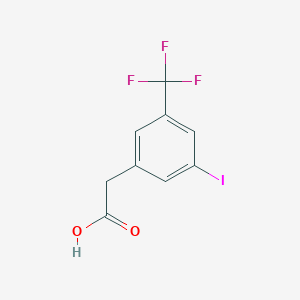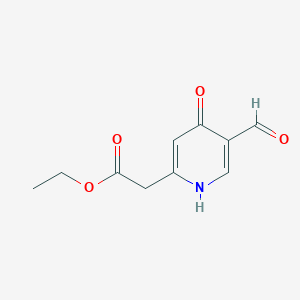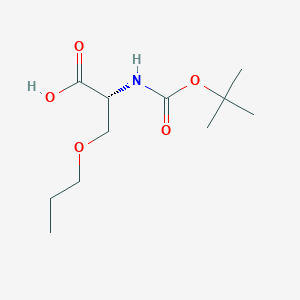
Boc-D-Ser(n-propyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Ser(n-propyl)-OH: is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a propyl group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Ser(n-propyl)-OH typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected serine is then subjected to alkylation to introduce the propyl group. This can be done using a suitable alkylating agent like propyl bromide in the presence of a base.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-D-Ser(n-propyl)-OH can undergo oxidation reactions, typically at the hydroxyl group.
Reduction: Reduction reactions may target the Boc group or other functional groups present.
Substitution: The compound can participate in substitution reactions, especially at the Boc-protected hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Deprotected serine derivatives.
Substitution: Substituted serine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a building block.
- Acts as a precursor for more complex molecules.
Biology:
- Studied for its role in protein structure and function.
- Used in the synthesis of biologically active peptides.
Medicine:
- Potential applications in drug development.
- Studied for its effects on biological pathways.
Industry:
- Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-D-Ser(n-propyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The Boc group is typically removed under acidic conditions to reveal the free amino acid, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Boc-D-Ser-OH: Similar structure but without the propyl group.
Boc-L-Ser(n-propyl)-OH: The L-isomer of the compound.
Boc-D-Thr(n-propyl)-OH: Similar structure but with threonine instead of serine.
Uniqueness:
- The presence of the propyl group provides unique steric and electronic properties.
- The D-isomer may have different biological activity compared to the L-isomer.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propoxypropanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Clé InChI |
UVSLKKNTTQEAPG-MRVPVSSYSA-N |
SMILES isomérique |
CCCOC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCOCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


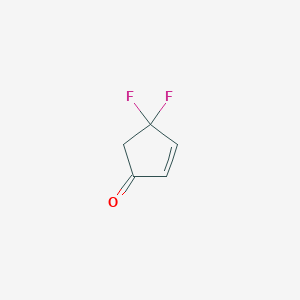
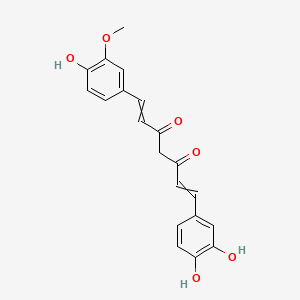
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

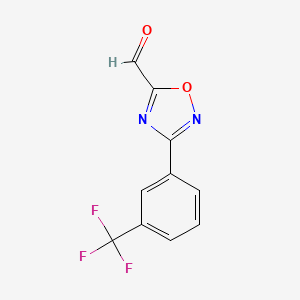

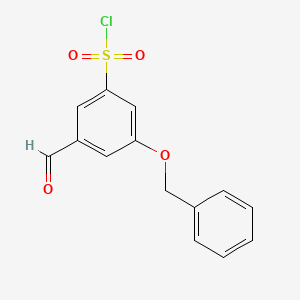


![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
